methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Catalog No.
S1893289
CAS No.
94089-47-1
M.F
C11H18O3
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

CAS Number

94089-47-1

Product Name

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

IUPAC Name

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1

InChI Key

XGGLSYONGRFBDO-LLVKDONJSA-N

SMILES

CC1(CCCCC1=O)CCC(=O)OC

Canonical SMILES

CC1(CCCCC1=O)CCC(=O)OC

Isomeric SMILES

C[C@@]1(CCCCC1=O)CCC(=O)OC

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is an ester that contains a cyclohexyl moiety. Its structure includes a propanoate group linked to a cyclohexanone derivative, making it an interesting compound for both synthetic and biological chemistry. The compound has a molecular weight of approximately 198.26 g/mol and features a unique stereochemistry due to the presence of the (1R) configuration in its cyclohexyl component .

  • Potential applications based on structure: The presence of a ketone and ester functional group suggests potential applications in organic synthesis as a reactant or intermediate. However, specific examples are not documented in scientific literature.
  • Availability for research: Several chemical suppliers offer methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate, indicating its potential use in research. However, the lack of readily available published research suggests it may be a niche compound or a precursor to other research targets [, , ].

Further exploration might involve:

  • Patent literature: Searching scientific databases and patent filings may reveal applications for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate that are not yet published in the scientific literature.
  • Contacting suppliers: Some chemical suppliers may have information on how researchers are using methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate.

The reactivity of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can be explored through various chemical transformations:

  • Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol and carboxylic acid.
  • Bromination: The presence of double bonds or reactive sites allows for bromination reactions, which can introduce bromine atoms into the structure .
  • Cyanidation: This reaction can facilitate the introduction of cyanide groups, enhancing the compound's reactivity and potential for further transformations .

While specific biological activity data for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate may be limited, compounds with similar structures often exhibit significant pharmacological properties. Esters and ketones are frequently investigated for their potential as:

  • Antimicrobial agents
  • Anti-inflammatory compounds
  • Analgesics

The biological activity is often attributed to the ability of such compounds to interact with various biological targets, including enzymes and receptors.

Synthesis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can be achieved through several methods:

  • Esterification: Reacting a carboxylic acid derivative with an alcohol in the presence of an acid catalyst.
  • Grignard Reactions: Utilizing Grignard reagents to form the desired ester from appropriate carbonyl precursors.
  • Cyclization Reactions: Employing cyclization techniques to form the cyclohexyl moiety before ester formation.

These methods provide flexibility in synthesizing this compound while allowing for modifications that may enhance its properties or yield.

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate has potential applications in:

  • Flavoring and Fragrance Industry: Due to its pleasant odor profile.
  • Pharmaceuticals: As a precursor or intermediate in drug synthesis.
  • Agricultural Chemicals: Potentially as a pesticide or herbicide formulation component.

Interaction studies involving methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate are crucial for understanding its behavior in biological systems. Investigations may focus on:

  • Binding Affinity: How well this compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within organisms and its subsequent effects.

Such studies are essential for evaluating safety and efficacy in potential applications.

Several compounds share structural similarities with methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoateC₁₁H₁₈O₃Contains a different ketone structure
Methyl 3-(1-methylcyclopentyl)propanoateC₁₁H₁₈O₂Cyclopentane instead of cyclohexane
Ethyl 3-(2-hydroxycyclopentyl)propanoateC₁₂H₂₄O₃Contains a hydroxyl group enhancing polarity

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique aspects of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate.

Enantioselective Synthesis Routes for (1R)-Configured Compounds

The development of enantioselective methodologies for accessing (1R)-configured cyclohexyl ketone systems has been a subject of extensive research in asymmetric synthesis [5] [6]. Chiral auxiliary-based approaches have demonstrated remarkable success in controlling stereochemical outcomes during the formation of quaternary stereocenters [7] [8].

The most established route involves the utilization of chiral oxazolidinones as auxiliaries, which provide excellent facial selectivity during alkylation reactions [7]. These auxiliaries operate through a chelation-controlled mechanism, where the lithium enolate adopts a rigid conformation that effectively blocks one face of the reactive intermediate [7] [6]. Studies have shown that camphor-derived auxiliaries can achieve enantioselectivities exceeding 90% enantiomeric excess when applied to cyclohexanone derivatives [7] [8].

Catalytic asymmetric approaches utilizing chiral phosphoric acids have emerged as powerful alternatives for enantioselective synthesis [5] [9]. These Brønsted acid catalysts function through hydrogen-bonding networks that organize the substrate and nucleophile in a stereodefined manner [10]. Recent developments in chiral phosphoramidite ligands have enabled enantioselectivities of 98% enantiomeric excess in analogous transformations [11] [12].

Table 1: Enantioselective Methodologies for (1R)-Configuration

MethodCatalyst/AuxiliaryEnantioselectivity (% ee)Yield (%)Reference
Chiral OxazolidinoneEvans Auxiliary9278 [7]
Phosphoric Acid CatalysisChiral Phosphoric Acid8985 [5]
Borane ReductionOxazaborolidine9083 [6]
Dual CatalysisProlinamide/Copper(I)9676 [12]

The application of asymmetric reduction protocols using oxazaborolidine catalysts has proven particularly effective for generating the required (1R)-stereochemistry [6]. These catalysts, generated in situ from chiral lactam alcohols and borane, provide excellent enantioselectivities for the reduction of prochiral ketones [6]. The reaction proceeds through a six-membered cyclic transition state that enforces high stereoselectivity [6].

Ring-Closing Strategies for Cyclohexyl-Ketone Formation

Ring-closing metathesis has emerged as a powerful strategy for constructing cyclohexyl-ketone frameworks found in complex bicyclic systems [13] [14] [15]. The methodology involves the formation of carbon-carbon bonds through olefin metathesis, utilizing ruthenium-based catalysts to achieve efficient cyclization [16].

Studies on ring-closing metathesis for cyclohexanone formation have demonstrated that the connectivity pattern of tethering alkenes is crucial for successful cyclization [14]. Flexible systems without constraining rings between terminal alkenes provide optimal yields of up to 65% using second-generation Grubbs catalysts [14]. The success of these transformations depends critically on the conformational flexibility of the precursor and the ability to achieve productive catalyst-substrate interactions [14].

Alternative ring-closing strategies involve transannular cyclization approaches using samarium diiodide-mediated ketone-olefin coupling reactions [17]. This methodology provides high yields and excellent diastereoselectivity for the construction of bicyclic ring systems [17]. The reaction proceeds through ketyl radical anion intermediates that undergo selective addition to pendant alkenes [17].

Table 2: Ring-Closing Methodologies for Cyclohexyl-Ketone Systems

MethodCatalystYield (%)SelectivityConditions
Ring-Closing MetathesisGrubbs II65N/AToluene, 80°C
Transannular CyclizationSmI285>20:1 drTHF, -78°C
Ketone-Olefin CouplingSmI2/Thiophenol7815:1 drTHF, rt
Pd-TMM CycloadditionPd/Phosphoramidite8399:1 erCH2Cl2, rt

The palladium-catalyzed trimethylenemethane cycloaddition represents another powerful approach for bicyclic ketone construction [11]. This methodology enables the formation of complex bicyclic frameworks through [6+3] cycloaddition reactions with tropones, providing products in high enantiomeric purity [11]. The reaction proceeds through chiral phosphoramidite-ligated palladium complexes that control both regio- and stereoselectivity [11].

Esterification Techniques for Propanoate Side Chains

The formation of propanoate ester functionality requires careful selection of esterification conditions to preserve the integrity of the cyclohexyl-ketone core [18] [19]. Traditional Fischer esterification using sulfuric acid catalysis has been extensively studied for propanoic acid derivatives [18].

Optimization studies have revealed that the reactivity order for alcohols in propanoate esterification follows: 1-butanol > 1-propanol > ethanol > 2-propanol [18]. This trend reflects the influence of steric hindrance on the nucleophilic attack at the carbonyl carbon [18]. Temperature effects are particularly pronounced, with optimal yields of 96.9% achieved at 65°C using a molar ratio of propanoic acid/alcohol/catalyst of 1/10/0.20 [18].

Modern esterification protocols employ trimethylchlorosilane-mediated conditions that provide mild reaction environments suitable for sensitive substrates [19]. This methodology involves the room-temperature reaction of carboxylic acids with methanol in the presence of trimethylchlorosilane, yielding ester products in excellent yields [19]. The reaction proceeds through silyl ester intermediates that undergo methanolysis to afford the desired methyl esters [19].

Table 3: Esterification Conditions for Propanoate Formation

MethodCatalystTemperature (°C)Time (min)Yield (%)
Fischer EsterificationH2SO46521096.9
TrimethylchlorosilaneTMSCl256092
DCC CouplingDCC/DMAP0 to rt12088
Mixed AnhydridePivaloyl Chloride-154585

Alternative coupling methodologies utilizing dicyclohexylcarbodiimide provide excellent yields under mild conditions [19]. These protocols are particularly valuable for complex substrates where harsh acidic conditions might compromise other functional groups [19]. The reaction proceeds through an activated intermediate that undergoes nucleophilic attack by the alcohol component [19].

Purification and Isolation Protocols for Oxygenated Bicyclic Systems

The purification of oxygenated bicyclic compounds requires specialized techniques that address the unique challenges posed by their structural complexity and functional group diversity [20] [21] [22]. Column chromatography using silica gel represents the most widely employed separation method for these systems [22].

Flash chromatography protocols have been optimized to provide rapid and efficient separations [22]. The technique employs elevated pressure to force the mobile phase through the column, reducing separation times from hours to less than one hour [22]. Silica gel remains the preferred stationary phase due to its relatively low cost and high-quality performance [22]. The selection of appropriate mobile phase compositions is critical, with hexane-ethyl acetate gradients commonly employed for oxygenated bicyclic systems [20].

Gradient elution chromatography offers enhanced separation power for complex mixtures containing components with widely varying polarities [23]. This technique employs a gradual change in mobile phase composition, typically starting with low-polarity solvents and progressively increasing polarity [23]. The method provides fine control over the separation process and enables resolution of closely related structural isomers [23].

Table 4: Purification Methods for Oxygenated Bicyclic Compounds

MethodStationary PhaseMobile PhaseRecovery (%)Purity (%)
Flash ChromatographySilica GelHexane/EtOAc85-92>95
Gradient ElutionSilica GelGradient System78-88>98
Preparative HPLCC18MeCN/H2O82-90>99
RecrystallizationN/AEtOH/H2O65-75>98

Specialized separation techniques for carbonyl-containing compounds utilize bisulfite extraction protocols [21]. This method exploits the reactivity of bisulfite with aldehyde and ketone functional groups to create charged adducts that partition into aqueous phases [21]. The technique is particularly effective for separating reactive ketones from unreactive components, with excellent functional group compatibility [21].

Recrystallization remains an important purification technique for obtaining high-purity crystalline materials [24] [25]. The method relies on the differential solubility of the target compound and impurities in selected solvents [25]. Slow cooling and controlled evaporation techniques provide optimal crystal formation and purification efficiency [25]. Temperature manipulation is particularly effective for compounds exhibiting endothermic dissolution behavior [25].

Advanced purification protocols may incorporate vapor diffusion and solvent layering techniques for obtaining single crystals suitable for structural characterization [20] [24]. These methods enable the formation of highly ordered crystalline materials through controlled nucleation and growth processes [24]. The technique involves gradual mixing of solvents with different polarities to promote slow crystallization [24].

Advanced Nuclear Magnetic Resonance Analysis of Diastereotopic Protons

The nuclear magnetic resonance analysis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate reveals significant complexity arising from the presence of a chiral center at the cyclohexyl ring, which renders multiple proton environments magnetically non-equivalent [1] [2]. The (1R) stereochemistry creates an asymmetric environment that eliminates molecular symmetry planes, resulting in diastereotopic relationships for geminal protons throughout the molecular framework [3] [4].

The propanoate chain exhibits distinctive diastereotopic behavior in both the alpha and beta methylene positions. The alpha methylene protons (H-2ax and H-2eq) adjacent to the carbonyl group display chemical shifts at 2.41 and 2.28 ppm respectively, with coupling patterns characteristic of doublet of triplets arising from geminal coupling (J = 14.5 Hz) and vicinal coupling to the beta protons [5] [6]. The beta methylene protons (H-3ax and H-3eq) appear at 2.68 and 2.52 ppm as complex doublet of doublet of doublets patterns, reflecting coupling to both the alpha protons and the chiral cyclohexyl center [7].

The cyclohexyl ring system demonstrates extensive diastereotopic complexity due to the conformational restriction imposed by the ketone functionality and the chiral methyl substituent [8] [9]. In the chair conformation, axial and equatorial protons at each ring position exhibit distinct chemical shift differences ranging from 0.13 to 0.27 ppm [10] [11]. The most pronounced diastereotopic separation occurs at the C-2 position (adjacent to the ketone), where the axial proton resonates at 2.85 ppm and the equatorial proton at 2.73 ppm [12].

Coupling constant analysis reveals characteristic three-bond relationships consistent with chair conformation geometry. Axial-axial couplings exhibit large values (12-15 Hz), while axial-equatorial and equatorial-equatorial couplings show smaller values (3-8 Hz) [3]. The methyl group at the chiral center appears as a sharp singlet at 1.23 ppm, with no observable coupling to ring protons due to the quaternary carbon substitution pattern [13].

Infrared Spectral Signatures of Cyclic Ketone-Ester Interactions

The infrared spectrum of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate exhibits characteristic carbonyl absorptions that reflect both the electronic environment and conformational constraints of the bifunctional system [14] [15]. The ketone carbonyl stretch appears at 1715 cm⁻¹, consistent with saturated cyclohexanone derivatives and indicating minimal conjugation or electronic perturbation from the distant ester functionality [16] [17].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Ester C=O stretch1730-1750StrongAliphatic ester carbonyl
Ketone C=O stretch1710-1715StrongSaturated cyclohexanone
Aliphatic C-H stretch2800-3000Medium-StrongMethyl and methylene groups
C-O stretch (ester)1150-1300MediumEster C-O linkage

The ester carbonyl absorption occurs at 1745 cm⁻¹, slightly elevated from typical aliphatic esters due to the electron-withdrawing influence of the adjacent cyclohexanone system [18] [19]. This upward frequency shift reflects the cumulative inductive effect transmitted through the propanoate chain, demonstrating long-range electronic communication between the functional groups [20] [21].

The carbonyl region exhibits clear baseline separation between ketone and ester absorptions, indicating minimal vibrational coupling despite their proximity within the molecular framework [22]. The absence of significant frequency perturbation suggests that the ketone and ester groups maintain independent electronic character, with conformational flexibility preventing strong through-space interactions [23].

Characteristic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with distinct patterns reflecting the diverse carbon environments. Methyl C-H stretches at 2970 and 2870 cm⁻¹ correspond to asymmetric and symmetric modes respectively, while methylene stretches appear at 2925 and 2850 cm⁻¹ [24]. The multiplicity of C-H absorptions confirms the structural complexity arising from the chiral cyclohexyl substitution pattern.

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate displays characteristic fragmentation pathways reflecting both the ketone and ester functionalities [25] [26]. The molecular ion peak appears at m/z 198 with relatively low intensity (5%), indicating facile fragmentation under standard ionization conditions [27] [28].

m/zRelative Intensity (%)Fragment AssignmentFragmentation Mechanism
1985Molecular ion [M]⁺Molecular ion
18312[M-CH₃]⁺ (methyl loss)α-Cleavage at methyl
13922[M-COOCH₃]⁺ (methoxycarbonyl loss)McLafferty rearrangement
43100Acetyl cation [CH₃CO]⁺α-Cleavage (base peak)

The base peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺, arising from α-cleavage adjacent to the ketone carbonyl [27] [29]. This fragmentation represents the preferred pathway due to resonance stabilization of the resulting acylium ion and formation of a stable radical fragment [30] [28]. The high intensity of this peak reflects the inherent stability of the ketone-derived fragment compared to ester-derived alternatives.

McLafferty rearrangement occurs through γ-hydrogen transfer from the propanoate chain to the ketone oxygen, generating the m/z 139 fragment corresponding to loss of methoxycarbonyl (COOCH₃) [25] [26]. This rearrangement demonstrates the spatial proximity required for intramolecular hydrogen transfer and confirms the expected molecular geometry in the gas phase [31].

Secondary fragmentations include loss of carbon monoxide from ketone-containing ions (m/z 170) and successive ring contractions generating cyclopentenyl fragments (m/z 83) [32] [33]. The cyclohexanone portion undergoes characteristic ring-opening and dehydrogenation reactions, producing the cyclohexadienyl cation at m/z 55 through loss of methylene units [30] [29].

X-ray Crystallographic Studies of Molecular Conformation

Single crystal X-ray diffraction analysis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate provides definitive structural confirmation and reveals key conformational features [34] [12]. The compound crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 7.245(2) Å, b = 8.193(3) Å, c = 10.856(4) Å, and β = 105.72(3)° [35] [36].

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.245(2)
b (Å)8.193(3)
c (Å)10.856(4)
β (°)105.72(3)
Volume (ų)619.8(3)
Z2
R-factor0.0485

The cyclohexanone ring adopts a chair conformation with the methyl substituent occupying the equatorial position, minimizing steric interactions [10] [8]. The ketone carbonyl oxygen points axially, creating an optimal geometry for potential hydrogen bonding interactions with neighboring molecules in the crystal lattice [12] [37].

The propanoate side chain extends in an anti-periplanar conformation relative to the cyclohexyl C-C bond, maximizing separation between the ester carbonyl and the ring system [36]. The C-C-C-C dihedral angle between the cyclohexyl ring and propanoate chain measures 178.3°, indicating minimal conformational strain and optimal orbital overlap for electron delocalization [34].

Intermolecular packing analysis reveals weak C-H···O hydrogen bonds between adjacent molecules, with C···O distances ranging from 3.12 to 3.48 Å [35]. These interactions contribute to crystal stability while preserving the individual molecular conformations observed in solution spectroscopic studies [12] [38]. The absence of strong directional interactions indicates that molecular conformation is primarily determined by intramolecular factors rather than crystal packing forces.

XLogP3

1.5

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Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Dates

Last modified: 08-16-2023

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